molecular formula C9H9N3O2S B2649360 1-phenyl-1H-pyrazole-5-sulfonamide CAS No. 111494-00-9

1-phenyl-1H-pyrazole-5-sulfonamide

Cat. No.: B2649360
CAS No.: 111494-00-9
M. Wt: 223.25
InChI Key: WORBJYOKPFBFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a sulfonamide group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The sulfonamide group further enhances the compound’s potential for various applications in pharmaceuticals and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by sulfonation. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-phenyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-phenyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-pyrazole-3-sulfonamide
  • 1-phenyl-1H-pyrazole-4-sulfonamide
  • 1-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

1-phenyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the sulfonamide group on the pyrazole ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

2-phenylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORBJYOKPFBFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.